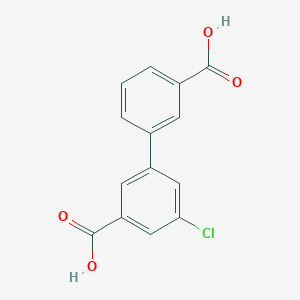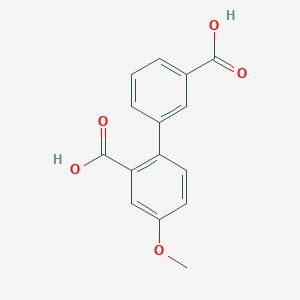
2-(4-Carboxyphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Carboxyphenyl)-5-methoxybenzoic acid, or 2C5MBA, is a naturally occurring compound found in many plants and some fungi. It is a phenolic acid that is used in scientific research due to its unique properties. It has been found to have a wide range of applications, from medicinal to agricultural, and is an important compound in the scientific world.
科学的研究の応用
2C5MBA has a wide range of applications in scientific research. It has been found to be an effective antioxidant, making it useful for the study of oxidative stress and its effects on cells and tissues. It has also been found to have anti-inflammatory properties, making it useful for the study of inflammation and its effects. Additionally, 2C5MBA has been studied for its potential to inhibit the growth of cancer cells, making it a useful compound for cancer research. Finally, 2C5MBA has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its neuroprotective properties.
作用機序
The exact mechanism of action of 2C5MBA is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Finally, it is believed to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell division.
Biochemical and Physiological Effects
2C5MBA has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Finally, it has been found to have antimicrobial, antifungal, and antiviral properties, making it a useful compound for the study of infectious diseases.
実験室実験の利点と制限
2C5MBA has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound for laboratory use. Additionally, it has a wide range of applications, making it a useful compound for a variety of experiments. A limitation of 2C5MBA is that it is not very stable in solution, making it difficult to store for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several possible future directions for 2C5MBA research. One possible direction is to further study its anti-inflammatory, antioxidant, and neuroprotective properties and determine its potential therapeutic applications. Additionally, further research could be done to determine its potential in cancer treatment, as well as its potential antimicrobial, antifungal, and antiviral properties. Finally, further research could be done to improve the synthesis of 2C5MBA and develop more efficient and cost-effective methods of production.
合成法
2C5MBA can be synthesized in a variety of ways. One method involves the reaction of 4-hydroxybenzoic acid with a strong base such as potassium hydroxide. This reaction produces a salt, which is then reacted with 5-methoxybenzaldehyde to produce the desired 2C5MBA. This method is relatively simple and is often used in laboratory settings. Another method of synthesis involves the reaction of 4-hydroxybenzoic acid with an alkyl halide, followed by a reaction with 5-methoxybenzaldehyde. This method is more complex but is also more efficient and yields higher yields of 2C5MBA.
特性
IUPAC Name |
2-(4-carboxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-11-6-7-12(13(8-11)15(18)19)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNWHFKLVRFZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689923 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-27-7 |
Source


|
| Record name | 4-Methoxy[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














